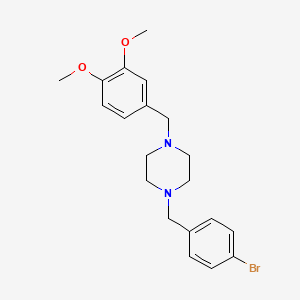
1-(4-Bromobenzyl)-4-(3,4-dimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobenzyl)-4-(3,4-dimethoxybenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a 4-bromobenzyl group and a 3,4-dimethoxybenzyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)-4-(3,4-dimethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzyl chloride and 3,4-dimethoxybenzyl chloride.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the benzyl chlorides. This is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH3CN).
Reaction Conditions: The reaction mixture is heated to reflux temperatures (80-100°C) for several hours to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also enhances the reproducibility and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzyl)-4-(3,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: Pd/C with H2 gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromobenzyl)-4-(3,4-dimethoxybenzyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant effects and used in research related to central nervous system activity.
1-(4-Methoxybenzyl)piperazine: Explored for its potential therapeutic applications in treating neurological disorders.
1-(3,4-Dimethoxybenzyl)piperazine: Studied for its pharmacological properties, including potential antidepressant effects.
Uniqueness
1-(4-Bromobenzyl)-4-(3,4-dimethoxybenzyl)piperazine is unique due to the presence of both a bromine atom and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct pharmacological profiles and applications compared to other piperazine derivatives.
Properties
Molecular Formula |
C20H25BrN2O2 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25BrN2O2/c1-24-19-8-5-17(13-20(19)25-2)15-23-11-9-22(10-12-23)14-16-3-6-18(21)7-4-16/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
AQACFEZZRVCAJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


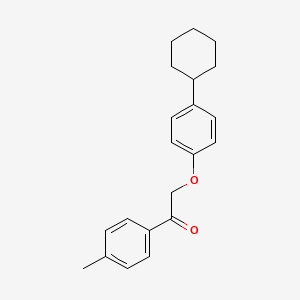
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine](/img/structure/B10878751.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10878759.png)
![2-[5-(4-Nonylphenyl)-1,3,4-oxadiazol-2-YL]phenol](/img/structure/B10878772.png)
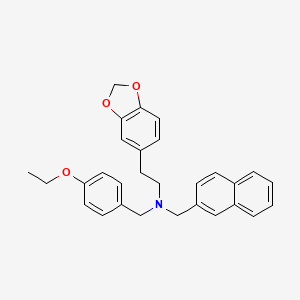
![7-(furan-2-ylmethyl)-5,6-dimethyl-3-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10878780.png)
![2-[7-(4-chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol](/img/structure/B10878785.png)
![1-Benzyl-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B10878799.png)
![3-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10878805.png)
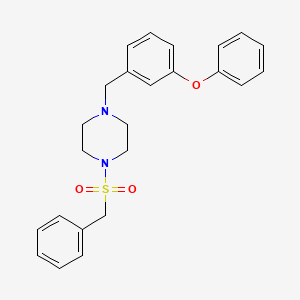
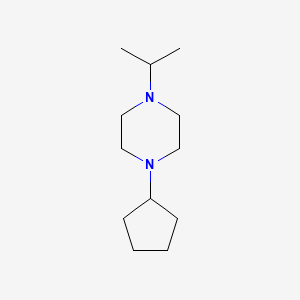
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B10878822.png)
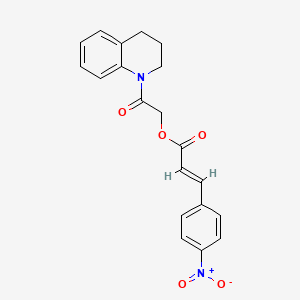
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B10878831.png)
